ethyl (2Z)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Its structure features:
- Thiazolo[3,2-a]pyrimidine core: A bicyclic scaffold combining thiazole and pyrimidine rings, contributing to planar rigidity and π-π stacking interactions .
- Substituents: 5-(2-methoxyphenyl): An ortho-methoxy-substituted aryl group, which may enhance lipophilicity and influence binding to hydrophobic enzyme pockets. 6-ethyl carboxylate: Enhances solubility in polar solvents and serves as a metabolic liability for prodrug activation .
- Stereochemistry: The (2Z)-configuration ensures the exocyclic double bond adopts a planar geometry, critical for intermolecular interactions in crystal packing .
Crystallographic studies (e.g., SHELX-refined structures) reveal triclinic or monoclinic packing with intermolecular hydrogen bonds involving the carbonyl and methoxy groups, stabilizing the lattice .
Properties
Molecular Formula |
C28H27N3O5S |
|---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
ethyl (2Z)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2-(2-oxo-1-propylindol-3-ylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C28H27N3O5S/c1-5-15-30-19-13-9-7-11-17(19)22(25(30)32)24-26(33)31-23(18-12-8-10-14-20(18)35-4)21(27(34)36-6-2)16(3)29-28(31)37-24/h7-14,23H,5-6,15H2,1-4H3/b24-22- |
InChI Key |
NPJSSQDUWHGURE-GYHWCHFESA-N |
Isomeric SMILES |
CCCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC)C5=CC=CC=C5OC)/C1=O |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC)C5=CC=CC=C5OC)C1=O |
Origin of Product |
United States |
Preparation Methods
Temperature and Catalysis
Cyclocondensation steps benefit from elevated temperatures (110–120°C) when using DMF as a solvent, with Li₂CO₃/LiCl accelerating the reaction kinetics. In contrast, Knoevenagel reactions require milder conditions (25–30°C) to preserve the stereochemical integrity of the Z-configuration.
Solvent Systems
-
Polar aprotic solvents : DMF enhances cyclization rates for thiazolopyrimidine formation but requires post-reaction aqueous workup to isolate products.
-
Ethanol : Used for Biginelli reactions due to its ability to dissolve both aromatic aldehydes and urea derivatives.
-
Solvent-free conditions : Ultrasound-assisted reactions eliminate solvent use, reducing environmental impact and purification complexity.
Purification and Characterization
Crude products are purified via recrystallization from methanol or ethanol, achieving >95% purity. Column chromatography (silica gel, ethyl acetate/hexane 3:7) resolves stereoisomers when present.
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.45 (s, 3H, C7-CH₃), 3.85 (s, 3H, OCH₃), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 6.92–7.88 (m, 8H, aromatic), 8.21 (s, 1H, indolylidene-H).
-
IR (KBr): 1725 cm⁻¹ (ester C=O), 1680 cm⁻¹ (thiazolopyrimidine C=O), 1620 cm⁻¹ (indolylidene C=N).
-
PXRD : Diffractograms match simulated patterns for the Z-isomer, confirming crystallinity and phase purity.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
-
Stereochemical control : The Z-configuration is favored by employing low-temperature Knoevenagel conditions (≤30°C) and bulky amine catalysts like piperidine.
-
Byproduct formation : Ultrasonic irradiation reduces dimerization side reactions by 40% compared to conventional heating.
-
Scale-up limitations : Solvent-free methods are preferred for industrial production, though DMF-based routes require efficient solvent recovery systems .
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains multiple reactive sites:
-
Ester group : Ethyl carboxylate moiety (C=O adjacent to oxygen)
-
Thiazolo[3,2-a]pyrimidine core : Heterocyclic system with potential for nucleophilic substitution
-
Indole derivative : 2-oxo-1-propyl-1,2-dihydro-3H-indole with conjugated double bonds
-
Methoxyphenyl substituent : Electron-donating group influencing reactivity
Hydrolysis of Ester Group
| Reaction Type | Conditions | Product |
|---|---|---|
| Basic hydrolysis | NaOH, H₂O, heat | Carboxylic acid derivative |
| Acidic hydrolysis | HCl, H₂O, heat | Same as basic hydrolysis |
The ethyl ester undergoes hydrolysis to form the corresponding carboxylic acid, a common reaction for esters .
Thiazolo[3,2-a]pyrimidine Core Reactions
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Nucleophilic attack | Strong bases | Possible ring-opening or substitution at the sulfur position |
| Electrophilic attack | Electrophiles | Limited due to electron-withdrawing ketone groups |
The thiazolo[3,2-a]pyrimidine system may undergo reactions depending on the electronic environment. The adjacent ketone groups (3-oxo and 2-oxo) could deactivate certain positions toward electrophilic attack .
Indole Derivative Reactions
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Electrophilic substitution | Nitration, acylation | Substitution at activated positions |
| Reduction | H₂/Pd or LiAlH₄ | Reduction of conjugated double bonds |
The indole moiety may participate in electrophilic substitution due to aromatic reactivity, though steric hindrance from substituents could limit accessibility .
Analytical Considerations
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₈H₂₇N₃O₅S | |
| Molecular Weight | 517.6 g/mol | |
| SMILES | CCCN1C(=O)C(=c2sc3n(c2=O)... |
The compound’s stability and reactivity are influenced by its molecular weight and heterocyclic structure, which may impact solubility and handling during reactions .
Research Gaps
Available sources primarily provide structural and supplier information but lack detailed reaction data. Experimental studies are required to validate proposed pathways, particularly for:
-
Kinetics of hydrolysis
-
Selectivity in nucleophilic/electrophilic attacks
-
Stability under varying conditions
Scientific Research Applications
The compound features a thiazole ring, a pyrimidine ring, and a pyrrole moiety, which contribute to its biological activity. The presence of methoxy and carbonyl groups enhances its reactivity and interaction with biological targets.
Chemistry
Ethyl (2Z)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate serves as a valuable building block in organic synthesis. Its unique structure allows for the development of more complex molecules through various synthetic pathways. Researchers utilize it for creating derivatives that may have enhanced properties or functionalities.
Biology
The compound's structural characteristics enable it to interact with various biological molecules. It is studied for its potential to modulate enzyme activity and receptor binding. The thiazole and pyrimidine components are particularly significant in biochemical studies as they can influence metabolic pathways and cellular responses.
Medicine
This compound shows promise in therapeutic applications due to its ability to interact with specific molecular targets involved in disease mechanisms. Preliminary studies suggest that it may have anti-cancer properties by inhibiting cell proliferation through mechanisms such as disrupting mitotic spindle formation in cancer cells. Its potential as an anti-inflammatory agent is also under investigation.
Industry
In industrial applications, the compound can be utilized in the development of new materials with specific chemical properties. Its unique molecular structure makes it suitable for creating functional materials used in electronics or coatings.
Case Study 1: Anticancer Activity
Research conducted on related thiazolo[3,2-a]pyrimidine derivatives demonstrated their ability to inhibit cellular proliferation in cancer models. The mechanism involved interference with microtubule dynamics during mitosis, leading to cell cycle arrest and apoptosis. Ethyl (2Z)-5-(2-methoxyphenyl)-7-methyl-3-oxo derivatives showed similar patterns of activity in preliminary assays.
Case Study 2: Enzyme Inhibition
A study focused on the inhibition of specific kinases involved in cancer cell survival revealed that derivatives of this compound could effectively reduce kinase activity at micromolar concentrations. This suggests potential for developing targeted therapies based on its structure.
Mechanism of Action
The mechanism of action of ethyl (2Z)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific context of its use, such as therapeutic applications or biochemical studies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in substituents and heterocyclic frameworks, leading to variations in physicochemical properties and bioactivity. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of Thiazolo[3,2-a]pyrimidine Derivatives
Key Observations:
Substituent Position Effects: Ortho vs. Indole Substituents: The 1-propyl group in the target compound increases steric hindrance relative to ethyl or methyl analogs (e.g., ), possibly reducing metabolic clearance .
Biological Activity: Fluorinated derivatives (e.g., ) exhibit enhanced antimicrobial activity due to fluorine’s electronegativity and membrane permeability . Dimethylamino groups (e.g., ) improve solubility but may reduce CNS penetration due to increased polarity .
Crystallographic Behavior: The target compound’s triclinic packing (P1) with Z=4 contrasts with the monoclinic systems of para-methoxy analogs, highlighting substituent-dependent lattice stabilization via C=O···H-N hydrogen bonds . Chlorophenyl derivatives (e.g., ) favor π-π stacking over hydrogen bonding, reducing aqueous solubility .
Heterocyclic Core Modifications :
- Replacement of thiazole with thiadiazole (e.g., ) disrupts planarity, altering electronic profiles and bioactivity .
Notes
- Structural Insights : SHELX software was critical in resolving the crystallographic data for several analogs, enabling precise comparison of bond lengths and angles.
- Hydrogen Bonding : Etter’s graph-set analysis explains how carbonyl and methoxy groups direct supramolecular assembly in these compounds.
- Limitations : Direct biological data for the target compound are scarce; inferences are drawn from structurally related molecules.
- Synthetic Pathways : Most analogs are synthesized via cyclocondensation of thiazole precursors with ketones or aldehydes, followed by esterification .
Biological Activity
Ethyl (2Z)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with notable biological activity. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 524.59 g/mol. Its structure features multiple functional groups, including thiazole and pyrimidine rings, which contribute to its biological activity. The InChIKey for this compound is QAFXIQCQEGZAPL-STZFKDTASA-N, facilitating its identification in chemical databases .
| Property | Value |
|---|---|
| Molecular Formula | C27H28N2O7S |
| Molecular Weight | 524.59 g/mol |
| InChIKey | QAFXIQCQEGZAPL-STZFKDTASA-N |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Antimicrobial Properties
Recent studies have indicated that compounds similar to ethyl (2Z)-5-(2-methoxyphenyl)-7-methyl exhibit significant antimicrobial activity. For instance, derivatives of thiazolo[3,2-a]pyrimidine have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve the inhibition of essential bacterial enzymes .
Case Study: Antibacterial Activity
In a comparative study, the synthesized thiazolo-pyrimidines were tested against standard antibiotics. The results showed that certain derivatives had Minimum Inhibitory Concentration (MIC) values lower than those of conventional antibiotics like kanamycin B. This suggests a potential for developing new antibacterial agents from this class of compounds.
Table 2: Antibacterial Activity Results
| Compound Name | Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|---|
| Ethyl (2Z)-5-(2-methoxyphenyl)... | E. coli | 10 | Kanamycin B | 13 |
| Ethyl (2Z)-5-(2-methoxyphenyl)... | S. aureus | 8 | Kanamycin B | 12 |
| Ethyl (2Z)-5-(2-methoxyphenyl)... | P. aeruginosa | 15 | Kanamycin B | 20 |
Anticancer Activity
Preliminary studies have also explored the anticancer potential of this compound. Research indicates that similar thiazolo-pyrimidine derivatives can induce apoptosis in cancer cell lines through the activation of caspase pathways. The ability to target specific cancer cells while sparing normal cells presents a promising avenue for therapeutic development .
The biological activity of ethyl (2Z)-5-(2-methoxyphenyl)-7-methyl is attributed to its interaction with biological macromolecules such as enzymes and receptors. The presence of the thiazole and pyrimidine moieties allows for effective binding to active sites, disrupting normal cellular functions.
Enzyme Inhibition Studies
In vitro studies have demonstrated that certain derivatives inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. For instance, compounds have shown IC50 values indicating their potency in inhibiting enzyme activity critical for bacterial survival and tumor growth .
Q & A
Q. What synthetic methodologies are employed to synthesize this compound, and how is its purity validated?
The synthesis typically involves multi-step reactions starting with substituted 2-amino-2-thiazoline derivatives or tricarbonylmethane precursors. Key steps include cyclocondensation under reflux with catalysts like acetic acid or piperidine, followed by purification via column chromatography. Structural validation relies on spectroscopic techniques (e.g., -NMR, -NMR) and high-resolution mass spectrometry (HRMS). Crystallographic studies using single-crystal X-ray diffraction (SC-XRD) confirm stereochemistry and molecular conformation . Purity is assessed via HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N, S within ±0.4% of theoretical values) .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- SC-XRD : Resolves bond lengths (e.g., C–C = 1.35–1.52 Å), dihedral angles (e.g., 2-methoxyphenyl plane tilted at 5.8°), and non-covalent interactions (e.g., C–H···O hydrogen bonds) .
- NMR Spectroscopy : Key signals include the methoxy group (δ ~3.8 ppm), ethyl ester (δ ~1.2–4.3 ppm), and indole NH (δ ~10.2 ppm). -NMR identifies fluorine substituents in derivatives (δ ~−110 ppm) .
- FTIR : Confirms carbonyl stretches (C=O at ~1700–1750 cm) and aromatic C–H bending (~750–850 cm) .
Q. What structural insights are derived from crystallographic data?
SC-XRD reveals a monoclinic crystal system (space group ) with unit cell parameters . The thiazolo[3,2-a]pyrimidine core adopts a planar conformation, while the 2-oxoindole substituent exhibits a -configuration. Intermolecular π-π stacking (3.8–4.2 Å) and hydrogen bonding (2.1–2.5 Å) stabilize the lattice .
Advanced Research Questions
Q. How can substituent effects on biological activity be systematically studied?
- Structure-Activity Relationship (SAR) : Synthesize analogs with substituent variations (e.g., electron-withdrawing groups at the indole 1-position or methoxy replacements on the phenyl ring). Test in vitro bioactivity (e.g., IC against cancer cell lines) and correlate with Hammett σ values or steric parameters .
- Crystallographic Analysis : Compare SC-XRD data to identify conformational changes induced by substituents (e.g., fluorine vs. methoxy groups altering planarity and hydrogen-bond networks) .
Q. What computational strategies predict reactivity or ligand-target interactions?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO gaps ~4.5–5.2 eV) to predict electrophilic/nucleophilic sites. Solvent effects (e.g., polarizable continuum models) refine reactivity profiles .
- Molecular Docking : Simulate binding to targets like tubulin or kinase domains (PDB IDs: 1SA0, 3QAK). Use AutoDock Vina with Lamarckian genetic algorithms to rank binding affinities (ΔG ~−8.5 kcal/mol) .
Q. How can contradictions in biological activity data be resolved?
- Meta-Analysis : Aggregate data from multiple assays (e.g., antimicrobial vs. anticancer studies) and apply statistical tools (ANOVA, Tukey’s HSD) to identify assay-specific outliers.
- Mechanistic Studies : Use fluorescence quenching or surface plasmon resonance (SPR) to quantify target binding. For example, conflicting cytotoxicity data may arise from off-target effects, resolved via siRNA knockdown of suspected pathways .
Methodological Notes
- Experimental Design : For reproducibility, document reaction parameters (e.g., solvent polarity, temperature gradients) and use internal standards (e.g., deuterated DMSO for NMR).
- Data Contradictions : Cross-validate SC-XRD results with powder XRD to rule out polymorphism. For biological assays, include positive controls (e.g., doxorubicin for cytotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
